

Application Note: Mass Spectrometry of 2-(Octyloxy)ethanol and its Fragments

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Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

Cat. No.: B167883

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Abstract

This application note provides a detailed protocol for the analysis of **2-(Octyloxy)ethanol** using mass spectrometry. **2-(Octyloxy)ethanol**, a glycol ether, is utilized in various industrial and pharmaceutical applications. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quality control. This document outlines the experimental procedure for acquiring a mass spectrum of **2-(Octyloxy)ethanol** and details its characteristic fragmentation patterns under electron ionization (EI). Quantitative data on the major fragments are presented, and a proposed fragmentation pathway is illustrated.

Introduction

2-(Octyloxy)ethanol (C₁₀H₂₂O₂, Molar Mass: 174.28 g/mol) is a high-boiling point solvent and intermediate with applications in cosmetics, cleaning products, and as a surfactant. Its amphiphilic nature, possessing both a hydrophobic octyl chain and a hydrophilic ethanol head, makes it effective in various formulations. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds like **2-(Octyloxy)ethanol**, providing reproducible fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocol

A standard method for the analysis of **2-(octyloxy)ethanol** involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Capillary Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm i.d. x 0.25 μ m film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Final hold: 5 minutes at 280 °C

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

- Mass Scan Range: m/z 35-300
- Solvent Delay: 3 minutes

Sample Preparation:

- Prepare a 100 ppm solution of **2-(octyloxy)ethanol** in a suitable solvent such as dichloromethane or methanol.
- Inject 1 μ L of the prepared solution into the GC-MS system.

Data Presentation

The mass spectrum of **2-(octyloxy)ethanol** is characterized by extensive fragmentation, with a very weak or absent molecular ion peak (M^{+} at m/z 174). The fragmentation is dominated by cleavages of the C-C and C-O bonds.

Table 1: Major Mass Fragments of **2-(Octyloxy)ethanol** and their Proposed Structures.

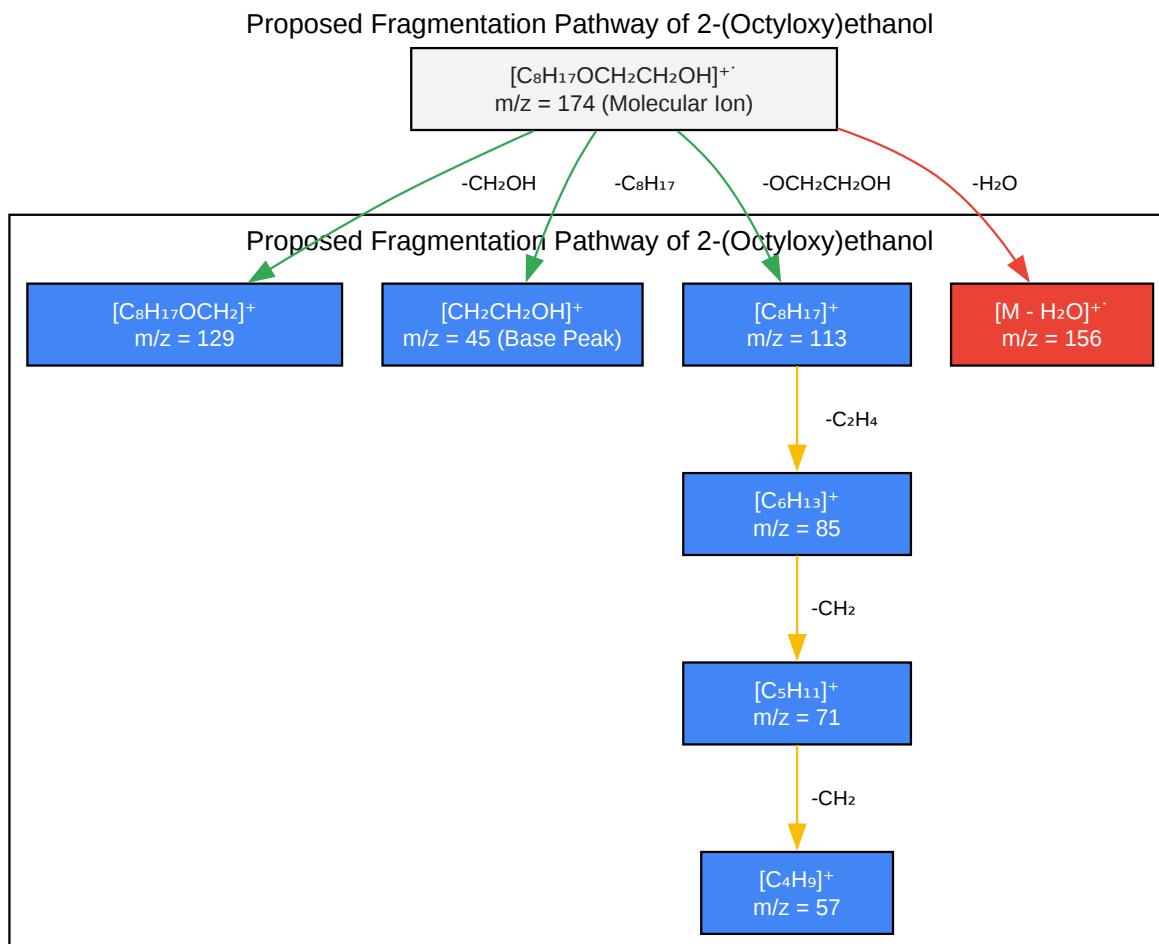
m/z	Proposed Fragment Structure	Description of Fragmentation
45	$[\text{CH}_2=\text{OH}-\text{CH}_2]^+$	α -cleavage at the C-O bond of the ethoxy group. This is often the base peak for glycol ethers.
57	$[\text{C}_4\text{H}_9]^+$	Cleavage of the octyl chain.
71	$[\text{C}_5\text{H}_{11}]^+$	Cleavage of the octyl chain.
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage of the octyl chain.
89	$[\text{CH}_3(\text{CH}_2)_3-\text{O}=\text{CH}_2]^+$	Cleavage of the C-O bond with rearrangement.
113	$[\text{CH}_3(\text{CH}_2)_7]^+$	Octyl cation resulting from the cleavage of the ether bond.
129	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$	Loss of an ethoxy radical.
156	$[\text{M} - \text{H}_2\text{O}]^{+\cdot}$	Dehydration of the molecular ion.

Mandatory Visualization

Experimental Workflow for GC-MS Analysis

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Caption: Workflow for the GC-MS analysis of **2-(Octyloxy)ethanol**.



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Caption: Proposed fragmentation of **2-(Octyloxy)ethanol** in EI-MS.

Discussion

The fragmentation of **2-(octyloxy)ethanol** under electron ionization is consistent with the general fragmentation patterns observed for alcohols and ethers. The most prominent fragmentation pathway for polyethylene glycol monoalkyl ethers is the cleavage of the C-O ether bond.^[1] The formation of the ion at m/z 45, corresponding to $[\text{CH}_2\text{CH}_2\text{OH}]^+$, is a characteristic fragment for compounds containing a hydroxyethoxy moiety and is often the base peak in the spectra of such molecules.

Another significant fragmentation route involves the cleavage of the C-O bond to form an octyl cation at m/z 113. This ion can further fragment through the loss of successive methylene (-CH₂-) units, leading to the series of alkyl fragments observed at m/z 85, 71, and 57. The molecular ion is generally of low abundance or not observed at all in the EI spectra of higher molecular weight glycol ethers.^[1] This is due to the high propensity for fragmentation upon ionization. A peak corresponding to the loss of a water molecule (M-18) from the molecular ion may also be present, which is a common fragmentation pathway for alcohols.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of **2-(octyloxy)ethanol**. The detailed experimental protocol and the summary of its characteristic fragments are valuable for its unambiguous identification in various matrices. The proposed fragmentation pathway serves as a guide for interpreting the mass spectra of this compound and related glycol ethers. The presented data and methodologies are essential for quality control, metabolic studies, and environmental monitoring where **2-(octyloxy)ethanol** may be present.

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References

- 1. 2-(Octyloxy)ethanol | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
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